molecular formula C22H26N2O4S B2675469 N-(3-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 392323-43-2

N-(3-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2675469
CAS RN: 392323-43-2
M. Wt: 414.52
InChI Key: QBPOXUAHFOPXHE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, also known as ADX-47273, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of positive allosteric modulators (PAMs) that selectively target the metabotropic glutamate receptor subtype 5 (mGluR5), which is known to play a crucial role in regulating synaptic plasticity and cognitive function.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Labeling Techniques : One study focuses on the synthesis and characterization of a closely related compound, showcasing its potential as a C-C chemokine receptor 1 (CCR1) antagonist. The study involved tritium labeling, demonstrating the compound's suitability for biochemical assays and potentially enhancing our understanding of CCR1-mediated processes (Yang Hong et al., 2015).

  • Novel Synthetic Approaches : Another research highlights novel synthetic routes for benzene sulphonamide derivatives, leading to the creation of compounds with significant in vitro antitumor activity. This underscores the compound's utility in developing new cancer therapeutics (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Biological and Pharmacological Applications

  • Antinociceptive Pharmacology : A study on a compound structurally similar to N-(3-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide explores its role as a novel nonpeptidic bradykinin B1 receptor antagonist, demonstrating significant antinociceptive actions in various pain models. This suggests potential applications in pain management (F. Porreca et al., 2006).

Chemical and Physical Properties

  • Chemical Reactivity and Utility : Research into the reactivity of N,N-dimethylbenzamide and related acetals towards vicinal diols reveals their usefulness as protecting groups for selective acylation, indicating applications in synthetic chemistry for complex molecule construction (S. Hanessian & E. Moralioglu, 1972).

  • Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes incorporating sulfonyl and dimethylamino groups points to applications in creating sensitive molecular probes for biological studies, highlighting the compound's potential in bioimaging and diagnostics (Z. Diwu et al., 1997).

properties

IUPAC Name

N-(3-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15-11-16(2)14-24(13-15)29(27,28)21-9-7-18(8-10-21)22(26)23-20-6-4-5-19(12-20)17(3)25/h4-10,12,15-16H,11,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPOXUAHFOPXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

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